

Introduction: The Strategic Importance of the Trifluoromethylthio Moiety

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Compound of Interest

Compound Name: **2-(Trifluoromethylthio)aniline**

Cat. No.: **B1362539**

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In the landscape of modern drug discovery and materials science, the incorporation of fluorine-containing functional groups is a cornerstone strategy for modulating molecular properties. Among these, the trifluoromethylthio (SCF_3) group has emerged as a particularly valuable moiety. Its unique combination of high lipophilicity (Hansch parameter $\pi = 1.44$) and strong electron-withdrawing character can significantly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.^{[1][2]} The SCF_3 group is known to improve membrane permeability, enhance metabolic stability, and influence binding affinity, making it a "sought-after" functional group for medicinal chemists.^{[1][2][3]}

2-(Trifluoromethylthio)aniline, a simple aromatic amine bearing this powerful functional group, serves as a critical building block for the synthesis of complex pharmaceuticals and advanced materials. This guide provides a comprehensive technical overview of its synthesis, core physicochemical properties, and key applications, tailored for researchers and professionals in chemical and pharmaceutical development.

Physicochemical and Safety Profile

A thorough understanding of a compound's fundamental properties is paramount for its effective use in synthesis and research.

Core Properties

The key physicochemical data for **2-(Trifluoromethylthio)aniline** are summarized below, providing a quick reference for experimental design.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ F ₃ NS	[4]
Molecular Weight	193.19 g/mol	[4]
Appearance	Solid	[5]
Melting Point	30-34 °C	[5]
Boiling Point	70-72 °C @ 7 Torr	[5]
Flash Point	90.55 °C (195.0 °F)	
Storage Temperature	2-8°C	[5]
SMILES	Nc1ccccc1SC(F)(F)F	[6]
InChI Key	HIPLFBJHUALLRK-UHFFFAOYSA-N	[6]

Safety and Handling

2-(Trifluoromethylthio)aniline is classified with the following hazards and requires appropriate handling procedures.

- Signal Word: Warning
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Codes: P261, P264, P270, P301 + P312, P302 + P352, P305 + P351 + P338.
- Storage Class: 11 - Combustible Solids

Synthesis of 2-(Trifluoromethylthio)aniline: An Electrophilic Approach

The direct introduction of the SCF₃ group onto an aromatic ring is a significant challenge in synthetic chemistry. Electrophilic trifluoromethylthiolation has become a preferred method due to its relative mildness and functional group tolerance. A robust and widely adopted method

utilizes N-(Trifluoromethylthio)saccharin as a stable, crystalline, and highly reactive electrophilic SCF_3 source.^[7]

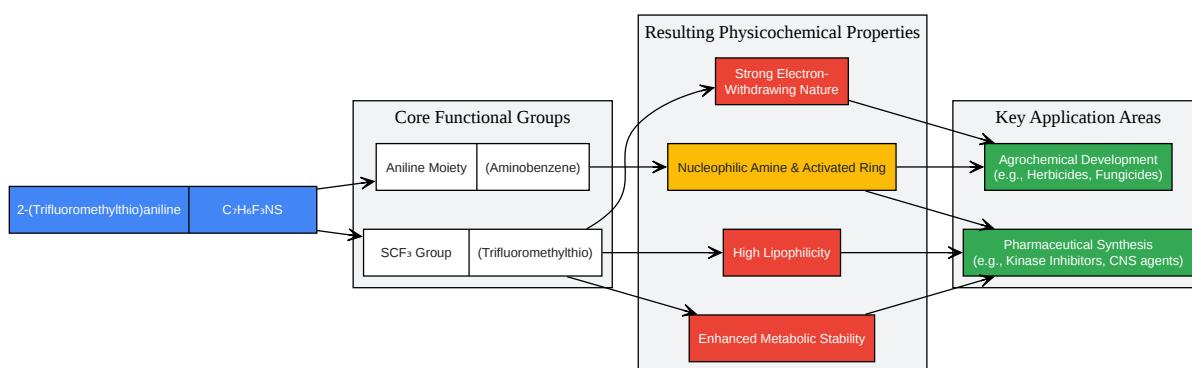
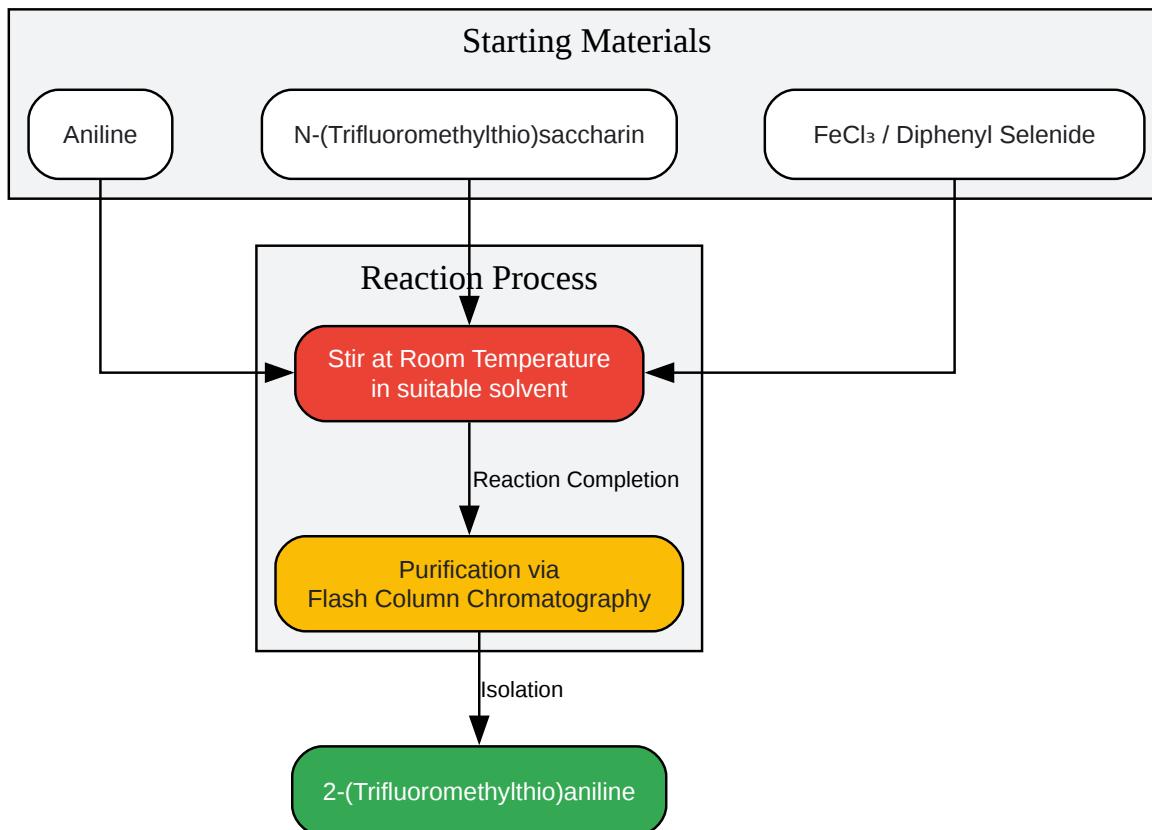
Causality of the Synthetic Strategy

The synthesis hinges on an electrophilic aromatic substitution mechanism. The rationale behind the chosen reagents and conditions is as follows:

- The Substrate (Aniline): Aniline is an electron-rich aromatic compound. The amino group ($-\text{NH}_2$) is a powerful activating and ortho, para-directing group, making the aromatic ring highly susceptible to electrophilic attack at the positions ortho and para to the amine.
- The Electrophile (N-(Trifluoromethylthio)saccharin): This reagent serves as a stable carrier for the highly electrophilic " SCF_3^+ " synthon. Its reactivity is superior to older methods that often required harsh conditions or toxic reagents.^[7]
- The Catalyst (Lewis Acid): A Lewis acid, such as iron(III) chloride (FeCl_3), is crucial for activating the electrophile.^{[8][9]} It coordinates with the N-(Trifluoromethylthio)saccharin, further polarizing the N-S bond and enhancing the electrophilicity of the SCF_3 moiety, thereby facilitating the attack by the electron-rich aniline ring.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis.



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